Product packaging for 4-Methyl-1-(trimethylsilyl)hexan-1-one(Cat. No.:CAS No. 89165-14-0)

4-Methyl-1-(trimethylsilyl)hexan-1-one

Cat. No.: B14149399
CAS No.: 89165-14-0
M. Wt: 186.37 g/mol
InChI Key: NIGGRSXYTPSHNT-UHFFFAOYSA-N
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Description

4-Methyl-1-(trimethylsilyl)hexan-1-one is a specialized organosilicon compound that serves as a valuable building block in advanced organic synthesis. Its structure features a ketone group adjacent to a trimethylsilyl (TMS) group, which significantly alters its reactivity compared to standard ketones. This compound is primarily used as a substrate and intermediate in the development of novel synthetic methodologies. Researchers utilize its unique electronic properties, where the silyl group acts as a stabilizing and directing moiety, to study and execute specific transformations such as nucleophilic addition reactions, where the TMS group can influence stereoselectivity, and in Brook rearrangement-related chemistry, a key process for carbon-carbon bond formation. The presence of the 4-methylhexyl chain provides a model for studying steric effects in these reactions, making it relevant for the synthesis of more complex, functionally dense molecules. Its application is critical in pharmaceutical research for constructing molecular scaffolds and in materials science for exploring new silicon-containing polymers. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22OSi B14149399 4-Methyl-1-(trimethylsilyl)hexan-1-one CAS No. 89165-14-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89165-14-0

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

4-methyl-1-trimethylsilylhexan-1-one

InChI

InChI=1S/C10H22OSi/c1-6-9(2)7-8-10(11)12(3,4)5/h9H,6-8H2,1-5H3

InChI Key

NIGGRSXYTPSHNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(=O)[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Alpha Silyl Ketones and Analogues

Catalytic Strategies for Carbon-Silicon Bond Formation in Ketones

The introduction of a silyl (B83357) group at the alpha-position of a ketone can be achieved through various catalytic methods. These strategies offer distinct advantages in terms of efficiency, selectivity, and substrate scope.

Lewis Acid-Mediated Approaches to Alpha-Silyl Ketones

Lewis acids play a crucial role in promoting the formation of carbon-silicon bonds in the synthesis of alpha-silyl ketones. Their ability to activate either the electrophile or the nucleophile facilitates reactions that might otherwise be sluggish or inefficient.

A mild and efficient method for the synthesis of α-silyl ketones from corresponding aldehydes and trimethylsilyldiazomethane (B103560) has been developed utilizing a catalytic amount of indium(III) chloride. researchgate.net This approach provides a convenient route to compounds like 4-Methyl-1-(trimethylsilyl)hexan-1-one. The reaction proceeds smoothly under gentle conditions, highlighting the effectiveness of InCl₃ as a catalyst for this transformation.

The general reaction scheme involves the reaction of an aldehyde with trimethylsilyldiazomethane in the presence of a catalytic amount of Indium(III) chloride. Below is a table summarizing the synthesis of various α-trimethylsilyl ketones using this method, demonstrating the scope of the reaction with different aldehydes.

EntryAldehydeProductYield (%)
1Benzaldehyde1-Phenyl-2-(trimethylsilyl)ethan-1-one95
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-(trimethylsilyl)ethan-1-one92
34-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-(trimethylsilyl)ethan-1-one94
42-Naphthaldehyde1-(Naphthalen-2-yl)-2-(trimethylsilyl)ethan-1-one90
5Cinnamaldehyde1-Phenyl-4-(trimethylsilyl)but-3-en-1-one85
6Hexanal1-(Trimethylsilyl)heptan-2-one88
7Cyclohexanecarbaldehyde1-Cyclohexyl-2-(trimethylsilyl)ethan-1-one87

Data sourced from a study on the mild and efficient catalytic method for α-trimethylsilyl ketones. researchgate.net

The choice of Lewis acid can significantly impact the efficiency of reactions forming carbon-carbon and carbon-silicon bonds. In a study on the coupling of alkyl chlorides with silyl enolates to produce α-alkylated carbonyl compounds, a key step in some synthetic routes to silylated ketones, several Lewis acids were compared. organic-chemistry.org While this study focuses on α-alkylation, the principles of Lewis acid activity are relevant to alpha-silylation.

Optimization studies identified Indium(III) bromide (InBr₃) as the most effective catalyst compared to Indium(III) chloride (InCl₃), Zinc(II) bromide (ZnBr₂), and Zinc(II) chloride (ZnCl₂). organic-chemistry.org A proposed mechanism suggests that the Indium(III) halide activates the alkyl chloride, generating a carbocation that then undergoes nucleophilic attack by the silyl enolate. organic-chemistry.org This highlights the superior performance of indium-based Lewis acids in this type of transformation.

CatalystYield (%)
InBr₃92
InCl₃85
ZnBr₂78
ZnCl₂65
Sc(OTf)₃55
SnCl₄40

This table presents a comparative analysis of various Lewis acids in a coupling reaction, with data adapted from a study by Nishimoto et al. organic-chemistry.org

Transition Metal-Catalyzed C–H Silylation

Transition metal catalysis offers a powerful alternative for the formation of C-Si bonds, often proceeding through the direct functionalization of C-H bonds. This atom-economical approach avoids the need for pre-functionalized substrates.

A significant advancement in the synthesis of silylated ketones is the palladium-catalyzed β-C(sp³)–H silylation of aliphatic ketones. acs.orgnih.gov This methodology utilizes an aminooxyamide auxiliary to direct the C-H activation and subsequent silylation with disilanes, affording β-silyl ketones. acs.orgnih.gov The reaction demonstrates good functional group tolerance and selectivity for β-C(sp³)–H bonds over potentially reactive C(sp²)–H and acidic α-C(sp³)–H bonds. acs.org

The scope of this reaction is broad, accommodating a variety of methyl and alkyl ketones. The aminooxyamide auxiliary can be readily removed after the silylation, providing access to the desired β-silyl ketones. acs.org

Substrate (Ketone Derivative)ProductYield (%)
Pinacolone derivativeβ-silylated pinacolone75
Cyclohexyl methyl ketone derivativeβ-silylated cyclohexyl methyl ketone72
4-Phenylbutan-2-one derivativeβ-silylated 4-phenylbutan-2-one68
Ester-containing ketone derivativeβ-silylated ester-containing ketone65
Chlorine-containing ketone derivativeβ-silylated chlorine-containing ketone70
Alkene-containing ketone derivativeβ-silylated alkene-containing ketone57
Cyclobutyl-substituted ketone derivativeβ-silylated cyclobutyl-substituted ketone62

This table showcases the substrate scope and yields for the palladium-catalyzed β-C(sp3)–H silylation of various aliphatic ketones, with data adapted from a study by Li et al. acs.org

The success of the palladium-catalyzed β-C(sp³)–H silylation of aliphatic ketones is critically dependent on the use of an aminooxyamide auxiliary. acs.orgnih.gov This directing group plays a pivotal role in the C–H activation step. The reaction is believed to proceed through a cyclometalated intermediate, where the palladium catalyst is directed to a specific C-H bond by coordination with the auxiliary.

Inspired by recent work utilizing an L,X-type aminooxyacetic acid auxiliary for C-H functionalizations of aliphatic ketones, this methodology was developed to achieve direct β-C(sp³)–H silylation. acs.org The aminooxyamide auxiliary is crucial for both the C-H activation and the subsequent silylation steps. acs.org Following the reaction, the auxiliary can be efficiently removed under acidic conditions, for instance, by treatment with 4 M HCl in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures, to yield the final β-silylated ketone. acs.org This process allows for the strategic introduction of a silyl group at the β-position of a ketone, a transformation that is challenging to achieve through traditional methods.

Transformation of Precursors to Alpha-Silyl Ketone Architectures

The creation of alpha-silyl ketones often involves the strategic manipulation of precursor molecules. Key to these transformations are methods that enable the precise introduction of the silyl group adjacent to a carbonyl functionality.

Acylsilane Synthesis and Reactivity in Silyl Ketone Formation

Acylsilanes are compounds with the general structure R(CO)-SiR3 and serve as important precursors in the synthesis of alpha-silyl ketones. nucleos.com One established method for acylsilane synthesis begins with a 1,3-dithiane, which is first silylated and then deprotected using mercury(II) chloride and hydrolysis to yield the acylsilane. nucleos.comacs.org Another approach involves the use of 1,1-bis(trimethylsilyl)alkan-1-ols, which are converted to acylsilanes using t-butyl hypochlorite. nucleos.com

The reactivity of acylsilanes is central to their application in forming more complex silyl ketones. For instance, the Brook rearrangement of acylsilanes with vinyllithium (B1195746) compounds yields silyl enol ethers, which can be precursors to alpha-silyl ketones. nucleos.com Additionally, visible-light-induced intermolecular reactions between acylsilanes and α,β-unsaturated ketones can produce silyl enol ethers stereoselectively, which are closely related to alpha-silyl ketones. acs.org The reaction of acylsilanes with Grignard reagents or enolates, followed by a acs.orgjst.go.jp-silicon-group migration, can also lead to the formation of α-silyl ketones. thieme-connect.de

PrecursorReagent(s)ProductReference(s)
1,3-Dithiane1. Silylating agent 2. HgCl2, HydrolysisAcylsilane nucleos.comacs.org
1,1-bis(trimethylsilyl)alkan-1-olt-Butyl hypochloriteAcylsilane nucleos.com
AcylsilaneVinyllithiumSilyl enol ether nucleos.com
Acylsilane and α,β-unsaturated ketoneVisible lightSilyl enol ether acs.org
AcylsilaneGrignard reagent or enolateα-Silyl ketone thieme-connect.de

Ring-Opening and Rearrangement Strategies Involving Silyl-Phosphirane Complexes

Phosphiranes, the phosphorus analogs of aziridines, can be synthesized through methods such as the organoiron-catalyzed phosphinidene (B88843) transfer to electron-deficient olefins. nih.govresearchgate.net While the direct involvement of silyl-phosphirane complexes in ring-opening and rearrangement strategies to form alpha-silyl ketones is not extensively documented in the provided results, the principle of ring-opening reactions is a valid strategy in organic synthesis. For example, a new method for the stereoselective preparation of proximal β-hydroxy silyl enol ethers from α,β-epoxyketones using silyllithium reagents has been developed, which is believed to proceed via a Brook rearrangement assisted by the opening of the adjacent epoxide. researchgate.net This highlights the potential for similar strategies involving other three-membered rings like silyl-phosphiranes to be developed for the synthesis of alpha-silyl ketones.

Exploitation of Trimethylsilyl (B98337) Reagents in Novel Synthetic Routes

Trimethylsilyl reagents are instrumental in a variety of synthetic transformations that can lead to the formation of alpha-silyl ketones and their derivatives. Their unique reactivity allows for novel bond formations and molecular rearrangements.

Applications of (Trimethylsilyl)diazomethane in Ketone Homologation

(Trimethylsilyl)diazomethane (TMSCHN2) serves as a stable and safer alternative to diazomethane (B1218177) for the homologation of ketones, a reaction that extends the carbon chain of a ketone. jst.go.jpacs.org In the presence of a Lewis acid such as boron trifluoride etherate, TMSCHN2 reacts with ketones to produce homologated ketones. jst.go.jpnih.gov This reaction can be used to synthesize alpha-silyl ketones by intercepting the adducts formed between ketones and lithium trimethylsilyldiazomethane. A subsequent Tiffeneau-Demjanov type methylene (B1212753) homologation can then be achieved in a single operational step. nih.gov The stereochemical course of the BF3-promoted ring expansion reaction of six-membered ketones with TMS-diazomethane has been studied, revealing that an equatorial attack of TMS-diazomethane is the initial step. acs.org

Ketone TypeReagentConditionsProductReference(s)
Various ketones(Trimethylsilyl)diazomethane, Boron trifluoride etherateMethylene chloride, <0°CHomologated ketone jst.go.jp
Cyclic ketonesLithium trimethylsilyldiazomethane, Silica gelSingle-step operationRing-expanded ketone nih.gov
Six-membered ketones(Trimethylsilyl)diazomethane, BF3-trans-Seven-membered ketone acs.org

Copper(I)-Catalyzed Cycloaddition Reactions with Trimethylsilyl Acetylene (B1199291) for Silylated Ketone Derivatives

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," is a powerful tool for the synthesis of 1,2,3-triazoles. While not directly producing ketones, this methodology can be used to create complex molecules containing silylated moieties that could be further transformed into ketone derivatives. For instance, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and 1,3-enynes, including 4-silyl-1,3-enynes, provides chiral poly-substituted pyrrolidines. nih.gov The participation of σ-monocopper and σ-bis-copper acetylides in the mechanistic pathways of CuAAC reactions of acetylene with azides has been investigated, demonstrating control over the resulting triazole substitution pattern. nih.gov This suggests that functionalized alkynes like trimethylsilyl acetylene can be employed to introduce silyl groups into heterocyclic scaffolds, which could then be elaborated to silylated ketones.

Utilization of Trimethylsilyl Azide (B81097) in Heterocycle Synthesis

Trimethylsilyl azide (TMSN3) is a versatile and widely used reagent in organic synthesis, particularly for the introduction of the azide functionality and the construction of nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov It can be used for the azidation of α,β-unsaturated ketones to form β-azido ketones. organic-chemistry.org For example, Amberlite IRA900N3 has been shown to be an effective and recyclable organocatalyst for the azidation of α,β-unsaturated ketones with trimethylsilyl azide under solvent-free conditions. organic-chemistry.org Furthermore, TMSN3 is employed in [3+2] cycloaddition reactions with various partners to synthesize triazoles and tetrazoles. researchgate.net The resulting heterocyclic compounds, containing a silyl group, can be valuable intermediates. For instance, the regio- and stereospecific nucleophilic azidation of spiroaziridine oxindoles using TMSN3 leads to 3-azido oxindoles, which can be further functionalized. acs.org These strategies showcase the potential of using trimethylsilyl azide to build complex molecular frameworks that could be precursors to alpha-silyl ketones.

Role of Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf) as a Catalyst and Silylating Agent

Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a powerful and versatile reagent in modern organic synthesis, plays a crucial dual role as both a potent silylating agent and a strong Lewis acid catalyst. richmond.eduacs.org This dual reactivity is leveraged in the synthesis of alpha-silyl ketones, such as this compound, and their precursors. TMSOTf is particularly effective in promoting the formation of silyl enol ethers from ketones and aldehydes, which are key intermediates in several synthetic routes to α-silylated carbonyl compounds. chemicalbook.comchemicalbook.comguidechem.com Its high electrophilicity, far exceeding that of trimethylsilyl chloride, allows for the efficient silylation of a wide range of substrates under mild conditions. wikipedia.org

The primary function of TMSOTf in this context is to facilitate the conversion of ketones or aldehydes into their corresponding silyl enol ethers. researchgate.net This transformation is typically achieved by treating the carbonyl compound with TMSOTf in the presence of a hindered amine base, such as triethylamine (B128534) or N,N-diisopropylethylamine (Hünig's base). richmond.eduwikipedia.org The proposed mechanism involves the activation of the ketone's carbonyl oxygen by the highly Lewis acidic silicon atom of TMSOTf. bohrium.com This activation increases the acidity of the alpha-protons, allowing the amine base to deprotonate the alpha-carbon, leading to the formation of the thermodynamically stable silyl enol ether. researchgate.netbohrium.com

In the specific context of synthesizing alpha-silyl ketones, one conceptual pathway involves the TMSOTf-catalyzed reaction of an aldehyde with trimethylsilyldiazomethane. arkat-usa.org In this method, the Lewis acid activates the aldehyde, which then undergoes nucleophilic attack by the trimethylsilyldiazomethane. A subsequent 1,2-hydride shift with the expulsion of nitrogen gas would yield the desired α-trimethylsilyl ketone. arkat-usa.org For the synthesis of this compound, this would involve the reaction of 4-methylhexanal with trimethylsilyldiazomethane, catalyzed by TMSOTf. However, a potential side reaction is the rearrangement of the alpha-silyl ketone product into the more thermodynamically stable silyl enol ether, a reaction that can also be catalyzed by Lewis acids. arkat-usa.org

The versatility of TMSOTf is demonstrated in various transformations that are foundational to the synthesis of complex molecules. Research has shown its effectiveness in promoting reactions between enol silanes and various electrophiles, such as acetals and propargyl carboxylates. researchgate.netrichmond.edu These reactions highlight the ability of TMSOTf to act as a catalyst for carbon-carbon bond formation while simultaneously having been used to generate the nucleophilic enol silane (B1218182). richmond.edurichmond.edu

The following table summarizes representative TMSOTf-mediated reactions involving the formation of silyl enol ethers and subsequent alkylations, which are analogous to the steps required for synthesizing complex alpha-silyl ketones.

EntryKetone/AldehydeElectrophileBaseProductYield (%)
1AcetophenonePropargyl AcetateTriethylamineβ-Alkynyl Ketone99
2CyclohexanonePropargyl AcetateTriethylamineβ-Alkynyl Ketone95
3Propiophenone1,1-DimethoxyethaneN,N-Diisopropylethylamineβ-Methoxy Ketone85
42-PentanoneBenzaldehyde Dimethyl AcetalTriethylamineβ-Methoxy Ketone78

This table presents data from analogous reactions to illustrate the utility of TMSOTf in forming and reacting silyl enol ether intermediates. Data derived from studies on one-pot enol silane formation and alkylation. richmond.edurichmond.edu

Another significant application of TMSOTf is in the Mukaiyama aldol (B89426) reaction, where it catalyzes the addition of silyl enol ethers to aldehydes or ketones. richmond.edu This reaction underscores the Lewis acidic character of TMSOTf. In a one-pot synthesis, TMSOTf can first act as a silylating agent to form the silyl enol ether from a ketone, and then as a Lewis acid catalyst to promote its addition to an aldehyde electrophile. richmond.edu This powerful combination of reactivity makes TMSOTf an indispensable tool in the construction of complex carbonyl compounds.

Mechanistic Elucidation of Reactivity Patterns in Alpha Silyl Ketone Systems

Detailed Investigations into Silicon-Oxygen Bond Formation and Migration

The interplay between silicon and oxygen is a central theme in the chemistry of alpha-silyl ketones. The high affinity of silicon for oxygen, driven by the formation of a strong Si-O bond, is a primary driving force for several characteristic rearrangements and reactions.

The migration of a silyl (B83357) group from a carbon atom to an oxygen atom, known as a Brook rearrangement, is a key reactivity pattern for alpha-silyl ketones and related systems. organic-chemistry.orgwikipedia.org This intramolecular 1,2-anionic migration is typically initiated by a base, which deprotonates an adjacent hydroxyl group to form an alkoxide. organic-chemistry.org However, in the context of alpha-silyl ketones, this rearrangement can also be triggered by nucleophilic attack at the carbonyl carbon. wikipedia.org

The fundamental driving force for this rearrangement is thermodynamic, stemming from the greater strength and stability of the silicon-oxygen bond compared to the silicon-carbon bond. organic-chemistry.org Experimental studies have shown that alpha-silyl ketones are generally more stable than their corresponding aldehydes but are susceptible to thermal rearrangement to furnish the corresponding silyl enol ethers. thieme-connect.de The process can be catalyzed by various agents, including mercury(II) iodide and transition-metal complexes. thieme-connect.de

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the mechanism. The migration is proposed to proceed through a pentacoordinate silicon transition state. wikipedia.org The mechanism involves the initial deprotonation of an α-silyl carbinol, followed by the formation of a cyclic pentavalent silicon intermediate, which then opens to yield the thermodynamically favored silyl ether. organic-chemistry.org The stability of the resulting carbanion influences the reaction kinetics; electron-withdrawing groups attached to the carbanionic carbon can facilitate the rearrangement. organic-chemistry.org

Table 1: Factors Influencing Brook Rearrangement in Alpha-Silyl Systems

FactorDescriptionInfluence on RearrangementReference
Thermodynamics The Si-O bond is significantly stronger than the Si-C bond.Provides the primary driving force for the C→O migration. organic-chemistry.org
Base Catalysis A catalytic amount of base (e.g., NaH, Et₂NH) initiates the rearrangement.Facilitates the formation of the key alkoxide intermediate. organic-chemistry.org
Substituents Electron-withdrawing groups on the carbon atom.Stabilize the forming carbanion, accelerating the reaction rate. organic-chemistry.org
Counterion Cations that form strong ion pairs with oxygen (e.g., Li⁺).Can favor the reverse (O→C) migration, known as the retro-Brook rearrangement. organic-chemistry.org
Solvent Polar solvents like THF.Can destabilize alkoxides, shifting the equilibrium toward the silyl ether product. organic-chemistry.org

Silyl enol ethers are crucial intermediates in organic synthesis, and their formation from ketones, including alpha-silyl ketones, can be controlled to yield either the kinetic or thermodynamic product. wikipedia.org The choice of base and reaction conditions dictates the regiochemical outcome. wikipedia.orgyoutube.com

Kinetic Silyl Enol Ether Formation : This pathway involves the use of a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). wikipedia.orgyoutube.com The base rapidly and irreversibly removes the most accessible proton at the less-substituted alpha-carbon. The resulting lithium enolate is then trapped with a silylating agent, typically trimethylsilyl (B98337) chloride (TMSCl), to yield the less-substituted, kinetically favored silyl enol ether. wikipedia.org

Thermodynamic Silyl Enol Ether Formation : To obtain the more stable, more-substituted silyl enol ether, thermodynamic control is required. This is achieved using a weaker base, such as triethylamine (B128534) (Et₃N), often at higher temperatures. wikipedia.org Under these conditions, proton abstraction is reversible, allowing equilibrium to be established between the ketone and the two possible enolates. The thermodynamically more stable enolate, which leads to the more substituted double bond, predominates at equilibrium and is subsequently trapped by the silylating agent. wikipedia.orgyoutube.com

Recent advancements have also demonstrated novel methods, such as nickel-catalyzed remote functionalization of ketones, which can produce Z-silyl enol ethers with high regio- and stereoselectivity through a chain-walking mechanism. nih.govacs.org This approach is independent of the thermodynamic preferences of the resulting double bond. nih.govacs.org

Trimethylsilyl-containing intermediates, particularly silyl enol ethers, exhibit characteristic reactivity upon protonation or in the presence of electrophiles. The outcome is often a rearrangement that leverages the unique properties of the silyl group.

A prominent example is the Rubottom oxidation, where a silyl enol ether reacts with a peroxy acid (like m-CPBA) to form an α-hydroxy ketone. youtube.comorganic-chemistry.org The mechanism begins with the epoxidation of the electron-rich enol double bond. organic-chemistry.org The resulting siloxy-epoxide is unstable; the relief of ring strain from the epoxide, coupled with the propensity of the silyl group to migrate, drives a C→O silyl shift. organic-chemistry.org This rearrangement yields a silylated α-hydroxy ketone, which upon aqueous workup, is hydrolyzed to the final α-hydroxy ketone product. youtube.comorganic-chemistry.org

In the gas phase, the protonation or silylation (e.g., with TMS⁺) of ketones can lead to complex carbocation rearrangements. electronicsandbooks.com These studies draw parallels between the rearrangements of gaseous trimethylsilyl adducts and those of protonated ketones in superacid solutions. Loss of trimethylsilanol, (CH₃)₃SiOH, from these adducts often occurs via a 1,2-shift followed by elimination, analogous to water loss from protonated ketones. electronicsandbooks.com These gas-phase studies provide fundamental insights into the intrinsic rearrangement tendencies of these silicon-containing intermediates, free from solvent effects.

Reaction Dynamics and Transition State Analysis

Understanding the intricate details of reaction mechanisms requires a close examination of transition states and reaction dynamics. Quantum chemical calculations have become an indispensable tool for elucidating these features in reactions involving alpha-silyl systems.

The Peterson olefination is a classic method for alkene synthesis that utilizes α-silyl carbanions. wikipedia.org Theoretical and experimental studies on the reaction of stabilized Peterson reagents, such as α-silyl ester enolates, with ketones have provided a detailed mechanistic picture. acs.orgnih.gov

Quantum chemical calculations, typically using DFT (e.g., B3LYP/6-31G*), have been employed to optimize the geometries of ground states and transition states for all relevant intermediates in the proposed reaction pathway. acs.org These studies have revealed that the geometry of the starting enolate can vary significantly depending on the base used (e.g., LiHMDS vs. KHMDS), which in turn affects the reaction outcome. nih.govresearchgate.net

A critical finding from these computational models is the crucial role of the counterion, particularly lithium. acs.org The chelating effect of the lithium counterion is vital for the reaction to proceed efficiently. nih.gov Calculations have shown that potassium enolates are substantially less reactive, confirming experimental observations. acs.org The transition state analysis indicates a fine balance between different potential rate-determining steps, with the initial addition transition state often governing the geometrical selectivity of the final alkene product. nih.gov

Table 2: Calculated Energy Barriers for Peterson Olefination Steps (Note: Data is illustrative, based on computational studies of model systems like α-silyl ester enolates with acetone. Actual values depend on specific substrates, basis sets, and computational methods.)

Reaction StepTransition StateTypical Calculated Relative Energy (kcal/mol)Key FeatureReference
Initial Addition Enolate + Ketone → β-alkoxysilane~5-10Often determines stereoselectivity. Influenced by enolate geometry (E/Z). acs.org
Silyl Migration β-alkoxysilane → Oxasiletane~15-20Formation of a four-membered ring intermediate. acs.org
Elimination Oxasiletane → Alkene + Silanate~2-5Typically a low-barrier, irreversible step. acs.org

The Mukaiyama aldol (B89426) addition, which involves the reaction of a silyl enol ether with an aldehyde or ketone in the presence of a Lewis acid, is a cornerstone of C-C bond formation. organic-chemistry.org Mechanistic investigations have explored the nature of the transition state and the mode of catalysis.

The reaction is generally believed to proceed through an open transition state, particularly with Lewis acid catalysis. organic-chemistry.org However, the precise geometry and the factors influencing stereoselectivity (syn/anti) are complex and depend on the substrates, Lewis acid, and reaction conditions. organic-chemistry.org

While Lewis acids are common, base-catalyzed Mukaiyama-type aldol reactions have also been studied. researchgate.net These reactions can be complicated, leading to various products depending on the base and solvent. Studies have shown that mild Brønsted bases with hydrogen-bonding capabilities can be effective catalysts. researchgate.net The proposed mechanism in these cases often involves an open transition state, which can explain the typically low enantioselectivities observed unless a chiral catalyst is employed. researchgate.net Mechanistic probes, including kinetic studies and the analysis of diastereomeric product ratios, combined with computational modeling, continue to refine the understanding of these critical transformations. illinois.eduacs.org

Chain Walking Mechanisms in Nickel-Catalyzed Ketone Functionalization

In the realm of transition metal catalysis, nickel has emerged as a versatile and cost-effective metal for a variety of synthetic transformations. One intriguing mechanistic pathway enabled by nickel catalysts is "chain walking," a process that allows for the functionalization of remote C-H bonds. While detailed studies specifically on 4-Methyl-1-(trimethylsilyl)hexan-1-one are not extensively documented, the general principles of nickel-catalyzed chain walking in ketone functionalization can be extrapolated to this specific alpha-silyl ketone.

The process is generally initiated by the formation of a nickel-hydride (Ni-H) species, which can undergo migratory insertion into a C=C or C=O bond. In the context of ketone functionalization, a plausible mechanism involves the reversible formation of an alkyl-nickel intermediate. This intermediate can then undergo a series of β-hydride elimination and re-insertion steps, effectively "walking" the nickel catalyst along the alkyl chain. chemrxiv.orgnih.gov This process continues until the nickel reaches a thermodynamically or kinetically favorable position for a subsequent bond-forming reaction.

For a molecule like this compound, a nickel catalyst could potentially engage with the molecule in several ways. The presence of the bulky trimethylsilyl group would likely exert significant steric influence on the approach of the catalyst and the subsequent chain walking process. The catalyst might initially interact with the carbonyl oxygen or the alpha-carbon. A β-hydride elimination from the hexanoyl chain would initiate the chain walking, allowing the nickel center to traverse the carbon backbone. The regioselectivity of the final functionalization would be determined by a combination of steric factors, electronic effects, and the stability of the various alkyl-nickel intermediates. acs.org

Table 1: Plausible Intermediates in Nickel-Catalyzed Chain Walking of an Alpha-Silyl Ketone

IntermediateDescriptionPotential Fate
Ni-H ComplexActive catalytic speciesMigratory insertion
Alkyl-Nickel SpeciesFormed after migratory insertionβ-hydride elimination (chain walking) or reductive elimination (functionalization)
π-Allyl Nickel ComplexCan be formed during chain walking on unsaturated substratesReductive elimination

This table presents a generalized view of potential intermediates based on established nickel-catalyzed chain walking mechanisms.

Detailed mechanistic and computational studies on simpler ketone systems have indicated that the initial ligand-to-ligand hydrogen transfer (LLHT) process from the ketone substrate can be a key selectivity-determining step. chemrxiv.org This would be followed by a series of β-hydride elimination chain walking events until a favorable π-allyl intermediate is formed, leading to the final product via reductive elimination. chemrxiv.org

Role of Catalyst-Substrate Interactions in Selectivity Control

The selectivity of catalytic reactions involving alpha-silyl ketones is critically dependent on the intricate interactions between the catalyst and the substrate. These interactions, which can be electrostatic or orbital-based, govern the orientation of the substrate in the catalyst's coordination sphere, thereby dictating the stereochemical and regiochemical outcome of the reaction.

Lewis Acid Activation of Carbonyl Substrates

Lewis acids play a pivotal role in activating carbonyl compounds, including alpha-silyl ketones, towards nucleophilic attack. By coordinating to the carbonyl oxygen, a Lewis acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction. youtube.com This principle is fundamental to a wide range of organic transformations.

In the context of this compound, the coordination of a Lewis acid to the carbonyl oxygen would withdraw electron density, as depicted in the general mechanism below:

General Scheme of Lewis Acid Activation:

Where R is the 4-methylpentyl group, R' is a methyl group, and LA is a Lewis acid.

This activation makes the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. For instance, in reactions involving silyl ketene (B1206846) acetals, the in-situ formation of a chiral Lewis acid from the activation of a weakly acidic species like silicon tetrachloride (SiCl4) by a chiral Lewis base has been shown to be highly effective. nih.govacs.orgresearchgate.net Such a system could, in principle, be applied to reactions involving this compound to achieve enantioselective transformations.

The interaction between the Lewis acid and the substrate can also influence the conformational preferences of the molecule, which can be crucial for stereocontrol. The bulky trimethylsilyl group in this compound would likely create specific steric biases upon coordination of a Lewis acid, which could be exploited to control the stereochemical outcome of a reaction.

Ligand Effects in Transition Metal Catalysis

In transition metal-catalyzed reactions, the ligands coordinated to the metal center are of paramount importance in controlling selectivity. Ligands can influence the steric and electronic properties of the catalyst, thereby fine-tuning its reactivity and directing the outcome of the reaction.

For nickel-catalyzed reactions involving this compound, the choice of ligand would be critical. For example, in nickel-catalyzed cross-coupling reactions, the steric and electronic properties of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dictate the efficiency of oxidative addition, transmetalation, and reductive elimination steps. The coordination of aldehydes and ketones to Ni(0) has been shown to influence reactivity and selectivity in Suzuki-Miyaura reactions, suggesting a direct interaction between the carbonyl group and the nickel center, which can be modulated by ligands. rsc.org

The development of bifunctional ligands, which can participate directly in the catalytic cycle, has opened up new avenues for controlling selectivity. For instance, mono-N-protected amino acid (MPAA) ligands have been shown to act as internal bases in Pd(II)-catalyzed C-H activation, accelerating the reaction and controlling its site-selectivity. acs.org While this example involves palladium, the underlying principle of ligand-assisted catalysis is broadly applicable to other transition metals, including nickel.

Table 2: Representative Ligand Classes and Their Potential Effects in Nickel Catalysis

Ligand ClassPotential Effect on SelectivityExample
PhosphinesSteric and electronic tuning of the metal centerTriphenylphosphine, Tri(tert-butyl)phosphine
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, can enhance catalyst stability and activityIMes, SIMes
BipyridinesCan control redox properties and coordination geometry2,2'-Bipyridine
Chiral LigandsInduce enantioselectivityBINAP, DuPhos

This table provides a general overview of ligand classes and their established roles in transition metal catalysis.

In the context of chain walking mechanisms, the ligand plays a crucial role in stabilizing the various nickel-alkyl intermediates and influencing the rates of β-hydride elimination and re-insertion. A bulky ligand might favor the formation of a less sterically hindered terminal alkyl-nickel species, leading to functionalization at the end of the alkyl chain. Conversely, a ligand with specific electronic properties might favor the stability of an internal alkyl-nickel intermediate, directing functionalization to a different position. The interplay between the ligand, the substrate (this compound), and the nickel catalyst would ultimately determine the regiochemical and stereochemical outcome of the functionalization reaction. nih.govchinesechemsoc.org

Advanced Spectroscopic Characterization and Analytical Techniques for Alpha Silyl Ketones

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of α-silyl ketones, providing crucial information about molecular weight and fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. chemrxiv.orgnih.gov For α-trimethylsilyl ketones, HRMS can confirm the elemental composition. For example, the calculated exact mass for C₁₁H₂₃OSi [M+H]⁺ is 199.1518, with experimental values found to be very close, such as 199.1512. arkat-usa.org This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) provides deeper insight into the structure of a molecule by analyzing the fragmentation patterns of a pre-selected ion. researchgate.net Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement. nih.govlouisville.eduyoutube.com

Alpha-Cleavage: This involves the breaking of the bond between the carbonyl carbon and the α-carbon. libretexts.orgyoutube.com For α-silyl ketones, this can lead to the formation of a stable acylium ion. The presence of a β-oxygen can significantly promote fragmentation via carbonyl alpha cleavage. nih.govlouisville.edu

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a γ-hydrogen atom. nih.govlouisville.eduyoutube.com It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the formation of an enol radical cation and a neutral alkene. nih.govlouisville.edu The ketone functionality generally enhances the McLafferty rearrangement compared to aldehydes. louisville.edu

While specific MS/MS data for 4-Methyl-1-(trimethylsilyl)hexan-1-one is not detailed in the provided search results, the general fragmentation patterns of ketones and silyl (B83357) compounds would be expected.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components of a mixture. It is widely used for purity assessment of volatile compounds like α-silyl ketones. uah.edumdpi.comescholarship.org Silylation is a common derivatization technique in GC-MS to increase the volatility of polar analytes. researchgate.netnih.gov

In the context of this compound, GC-MS would be used to:

Determine Purity: The presence of a single major peak in the chromatogram would indicate a high degree of purity.

Identify Impurities: Any additional peaks could be identified by their mass spectra, providing information about potential byproducts or contaminants. nasa.gov

Confirm Identity: The mass spectrum of the main peak can be compared to library spectra or known fragmentation patterns of similar compounds to confirm the identity of this compound. nih.govnih.gov Trimethylsilyl (B98337) (TMS) derivatives often show a characteristic ion at m/z 73, corresponding to the trimethylsilyl moiety. mdpi.com

Technique Information Obtained Relevance to this compound
Raman Spectroscopy Vibrational modes of functional groups.Identification of C=O and Si-C bonds.
High-Resolution Mass Spectrometry (HRMS) Exact mass and molecular formula.Confirmation of the elemental composition C₁₀H₂₂OSi.
Tandem Mass Spectrometry (MS/MS) Fragmentation pathways and structural elucidation.Understanding the fragmentation behavior through α-cleavage and McLafferty rearrangement.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components and identification based on retention time and mass spectrum.Purity assessment and confirmation of identity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique requires a single crystal of the compound, which is irradiated with X-rays. The resulting diffraction pattern is then used to calculate the electron density map and ultimately the precise arrangement of atoms in the crystal lattice. nih.gov

For this compound, which is likely a liquid at room temperature, obtaining a suitable single crystal would require low-temperature crystallization techniques. If a crystal structure were determined, it would provide unambiguous information about:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact three-dimensional shape of the molecule in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice.

While the search results did not provide a specific X-ray crystal structure for this compound, this technique remains the gold standard for unequivocal structural determination of crystalline compounds. acs.org

Theoretical and Computational Chemistry Approaches to Alpha Silyl Ketones

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and reaction energetics of molecules like 4-Methyl-1-(trimethylsilyl)hexan-1-one. DFT methods are used to determine the ground-state electronic energy and electron density of a system, from which a wide range of molecular properties can be derived.

For an alpha-silyl ketone, DFT calculations can provide a detailed picture of its electronic landscape. Key aspects that can be investigated include:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is typically associated with the oxygen lone pairs of the carbonyl group, while the LUMO is centered on the carbonyl carbon. The presence of the alpha-silyl group can influence the energies of these frontier orbitals, potentially affecting the ketone's susceptibility to nucleophilic or electrophilic attack.

Charge Distribution: DFT can be used to calculate the partial atomic charges, providing insight into the polarity of bonds and the location of electron-rich and electron-deficient centers. In this compound, the carbonyl carbon is expected to have a significant positive charge, making it a prime target for nucleophiles. The silicon atom also influences the charge distribution in its vicinity.

Reaction Energetics: DFT is a powerful tool for calculating the thermodynamics of chemical reactions. For reactions involving alpha-silyl ketones, such as enolate formation or aldol-type additions, DFT can be used to compute the enthalpy and Gibbs free energy changes. This information is vital for predicting the feasibility and spontaneity of a reaction under given conditions. By calculating the energies of reactants, products, and any intermediates, a comprehensive energy profile of the reaction can be constructed.

PropertyApplication to this compound
Electronic Structure Determination of HOMO-LUMO gap, orbital shapes, and electron density distribution to predict reactive sites.
Reaction Energetics Calculation of reaction enthalpies and Gibbs free energies for processes like enolization and nucleophilic addition.
Spectroscopic Properties Prediction of vibrational frequencies (IR spectroscopy) and NMR chemical shifts to aid in experimental characterization.

Quantum Chemical Modeling of Reaction Pathways and Transition States

While DFT can provide information about the thermodynamics of a reaction, understanding the kinetics—how fast a reaction proceeds—requires the study of reaction pathways and the associated transition states. Quantum chemical modeling is employed to map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products.

For a reaction involving this compound, such as its reaction with a nucleophile, quantum chemical methods can be used to:

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the precise geometry and energy of the transition state is crucial for calculating the activation energy of a reaction. For instance, in the addition of a nucleophile to the carbonyl carbon of this compound, the transition state would involve the partial formation of a new bond to the nucleophile and the partial breaking of the carbonyl pi-bond.

Calculate Activation Energies: The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate, with higher activation energies corresponding to slower reactions. By calculating the activation energies for competing reaction pathways, chemists can predict which pathway is kinetically favored.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state has been located, an IRC calculation can be performed to confirm that it indeed connects the desired reactants and products. This calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions.

These computational tools allow for a detailed, step-by-step analysis of a reaction mechanism, providing insights that are often difficult to obtain through experimental means alone.

Computational TaskObjective in Studying Reactions of this compound
Transition State Optimization To find the geometry and energy of the highest point on the reaction path, for example, in the formation of a silyl (B83357) enol ether.
Activation Energy Calculation To determine the kinetic barrier for a reaction, allowing for the comparison of different possible reaction mechanisms.
IRC Analysis To verify that a calculated transition state correctly connects the reactants and products of a specific elementary reaction step.

In Silico Prediction of Stereochemical Outcomes (e.g., Z-selectivity in Silyl Enol Ethers)

Many reactions of ketones, including the formation of silyl enol ethers from alpha-silyl ketones, can lead to the formation of stereoisomers. Computational chemistry provides a powerful platform for predicting and rationalizing the stereochemical outcomes of such reactions. The formation of silyl enol ethers from ketones can result in either the Z- or E-isomer, and the selectivity often depends on the reaction conditions and the structure of the ketone.

For this compound, the formation of the corresponding silyl enol ether would involve deprotonation at the alpha-carbon. Computational modeling can be used to investigate the factors that control the stereoselectivity of this process. For example, recent studies on the nickel-catalyzed remote functionalization of ketones to produce Z-silyl enol ethers have utilized computational methods to understand the origin of the observed high stereoselectivity. libretexts.orgnih.govnih.govmdpi.com These studies suggest that the formation of a stabilized η³-bound Ni(II) enolate is a key intermediate that dictates the stereochemical outcome. libretexts.orgnih.govnih.govmdpi.com

By applying similar computational approaches to this compound, one could:

Model the Transition States for Z- and E-Isomer Formation: By calculating the energies of the transition states leading to the Z- and E-silyl enol ethers, it is possible to predict which isomer will be formed preferentially. The lower energy transition state will correspond to the kinetic product.

Analyze Steric and Electronic Effects: Computational models can help to dissect the steric and electronic interactions within the transition states that favor the formation of one stereoisomer over the other. For instance, the size of the substituents on the ketone and the nature of the base and silylating agent can all play a role.

Investigate Reaction Mechanisms: In cases where a catalyst is used, computational modeling can elucidate the catalytic cycle and identify the selectivity-determining step.

The ability to predict stereochemical outcomes in silico is of immense value in synthetic chemistry, as it can guide the design of experiments to achieve the desired stereoisomer with high selectivity.

Stereochemical OutcomeComputational Approach
Z/E Selectivity in Silyl Enol Ether Formation Calculation of the relative energies of the transition states leading to the Z- and E-isomers. Analysis of steric and electronic factors in the transition state geometries to rationalize the observed or predicted selectivity.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying the electronic structure and reactivity of a single molecular conformation, they are often too computationally expensive for exploring the full conformational landscape of a flexible molecule like this compound. Molecular Dynamics (MD) simulations offer a way to study the time-evolution of a molecular system, providing insights into its conformational dynamics.

MD simulations use classical mechanics to model the movements of atoms in a molecule over time. By solving Newton's equations of motion for a system of atoms, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms change. This trajectory can then be analyzed to understand the conformational preferences of the molecule.

For this compound, MD simulations could be used to:

Explore Conformational Space: The flexible alkyl chain and the rotatable trimethylsilyl (B98337) group mean that this molecule can adopt a wide range of conformations. MD simulations can efficiently sample this conformational space to identify the most stable and frequently occurring conformations.

Analyze Dihedral Angle Distributions: By analyzing the trajectory, one can determine the probability distributions of the various dihedral angles in the molecule. This can reveal the preferred orientations of different parts of the molecule relative to each other.

Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of the solute.

Conclusion and Future Directions in Alpha Silyl Ketone Research

Synthesis and Mechanistic Advancements: A Synopsis

The synthesis of alpha-silyl ketones has been a subject of extensive investigation. thieme-connect.de Traditional methods often rely on the silylation of ketone enolates. However, this approach can be complicated by the competitive O-silylation, which leads to the formation of silyl (B83357) enol ethers. thieme-connect.de The ratio of C- to O-silylation is highly dependent on the reaction conditions, including the nature of the ketone precursor, the silylating agent, and the solvent system. thieme-connect.de

Alternative synthetic routes have been developed to overcome these challenges. One notable method involves the acid-catalyzed rearrangement of α,β-epoxysilanes. thieme-connect.de This process is initiated by the ring-opening of the epoxide at the carbon alpha to the silicon atom, followed by a hydride shift. thieme-connect.de The stereochemistry of the starting vinylsilane can influence the product distribution, with (E)-vinylsilanes often yielding the desired alpha-silyl ketone exclusively. thieme-connect.de

Mechanistically, the reactivity of alpha-silyl ketones is dominated by the nature of the carbon-silicon bond, which is activated by the adjacent electron-withdrawing carbonyl group. thieme-connect.de These compounds can react as alpha-silyl enolates or, following the displacement of the silyl group, as enolate equivalents. thieme-connect.de The generation of alpha-silyl enolates and their subsequent reaction with electrophiles, such as aldehydes and ketones, can proceed with a high degree of stereocontrol, making them valuable in asymmetric synthesis. thieme-connect.dethieme-connect.com

Synthetic MethodDescriptionAdvantagesChallenges
Enolate Silylation Direct silylation of a pre-formed ketone enolate.Potentially straightforward.Competitive O-silylation leading to silyl enol ethers. thieme-connect.de
α,β-Epoxysilane Rearrangement Acid-catalyzed rearrangement of α,β-epoxysilanes.Can be highly regioselective. thieme-connect.deRequires preparation of the epoxysilane precursor.
Hydrazone Method Asymmetric synthesis via SAMP/RAMP hydrazones.Allows for the preparation of enantiomerically pure alpha-silyl ketones. thieme-connect.comMay require specific silylating agents and is a multi-step process. thieme-connect.com

Emerging Trends and Unexplored Reactivity Frontiers

The future of alpha-silyl ketone research is poised for exciting developments. A significant emerging trend is the use of novel catalytic systems to achieve previously inaccessible transformations. This includes the development of more efficient and selective catalysts for the synthesis of alpha-silyl ketones and for their subsequent functionalization. researchgate.net The application of photoredox catalysis, for instance, could open new avenues for the formation of the C-Si bond under mild conditions.

Furthermore, the full scope of the reactivity of alpha-silyl ketones remains to be explored. While their utility in aldol (B89426) and Michael reactions is well-established, there is potential for their application in other carbon-carbon bond-forming reactions. thieme-connect.com For example, their use in radical-mediated processes or in transition metal-catalyzed cross-coupling reactions is an area ripe for investigation. The unique electronic properties conferred by the silicon atom could lead to unexpected reactivity patterns and the development of entirely new synthetic methodologies.

Another frontier is the exploration of alpha-silyl ketones bearing more complex silicon substituents. The majority of research to date has focused on simple alkyl or aryl silyl groups. The introduction of functionalized or chiral silicon moieties could impart novel properties and reactivity to the alpha-silyl ketone scaffold, enabling new applications in asymmetric catalysis and materials science.

Prospective Applications in Specialized Organic Synthesis and Materials Science

The unique reactivity of alpha-silyl ketones makes them highly valuable in specialized organic synthesis. Their ability to act as "traceless" directing groups allows for highly regioselective and stereoselective transformations. thieme-connect.com After guiding a particular reaction, the silyl group can be readily removed under mild conditions, such as through the action of fluoride (B91410) ions or under acidic conditions. thieme-connect.com This "traceless" nature is particularly advantageous in the total synthesis of complex natural products, where precise control over stereochemistry is paramount. For instance, α,β-unsaturated α-silyl carbonyl compounds have been effectively utilized as surrogates for methyl vinyl ketone in annulation reactions for the construction of steroid skeletons. thieme-connect.deacs.org

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1-(trimethylsilyl)hexan-1-one, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis via Silylation: React 4-methylhexan-1-one with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Yield Optimization: Control stoichiometry (1:1.2 ketone:TMSCl ratio) and temperature (0–25°C). Excess TMSCl may lead byproducts; inert atmosphere (N₂/Ar) prevents hydrolysis of the trimethylsilyl group .
  • Purification: Use fractional distillation or silica-gel column chromatography. Confirm purity via NMR (e.g., absence of residual TMSCl peaks at δ 0.0–0.5 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight, moisture-resistant containers at 2–8°C. The trimethylsilyl group is prone to hydrolysis; desiccants (e.g., molecular sieves) are recommended .
  • Handling: Use glove boxes or Schlenk lines under inert gas. Avoid contact with protic solvents (e.g., water, alcohols) .
  • Safety: Refer to analogous silyl ketones’ safety data sheets (SDS) for hazard guidance (e.g., flammability, respiratory irritation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify the trimethylsilyl group (δ ~0.1–0.3 ppm for 1H; δ ~5–10 ppm for 13C) and ketone carbonyl (δ ~200–220 ppm for 13C) .
  • HRMS (ESI+): Confirm molecular ion [M+H]+ with exact mass (e.g., C₁₀H₂₂OSi: calculated 186.1448). Use isotopic pattern matching to distinguish from impurities .
  • IR Spectroscopy: Detect carbonyl stretch (~1700 cm⁻¹) and Si-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Steric Effects: The bulky TMS group reduces accessibility to the carbonyl carbon, slowing nucleophilic attack. Compare kinetics with non-silylated analogs (e.g., 4-methylhexan-1-one) .
  • Electronic Effects: The TMS group is electron-donating, which decreases electrophilicity of the carbonyl. Use computational tools (DFT) to map electron density changes .
  • Experimental Validation: Perform reactions with Grignard reagents (e.g., MeMgBr) under controlled conditions. Monitor intermediates via in-situ FTIR .

Q. What contradictions exist in reported stability data for silylated ketones, and how can they be resolved?

Methodological Answer:

  • Data Conflicts: Some studies report TMS-ketones as stable at room temperature , while others note decomposition under UV light .
  • Resolution Strategies:
    • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
    • Compare degradation pathways using LC-MS to identify photooxidation byproducts .
    • Replicate experiments under varying light and humidity conditions .

Q. How can this compound be utilized as a building block in synthesizing indole derivatives?

Methodological Answer:

  • Friedel-Crafts Acylation: React with indoles under Lewis acid catalysis (e.g., AlCl₃) to form 3-acylindoles. Optimize solvent (e.g., CH₂Cl₂ vs. toluene) and catalyst loading (5–10 mol%) .
  • Mechanistic Insight: Use deuterated solvents (e.g., D₂O) to probe proton transfer steps. Compare yields with non-silylated ketones to assess TMS group’s role .
  • Byproduct Analysis: Characterize side products (e.g., silyl ethers) via GC-MS and adjust reaction time/temperature to minimize formation .

Methodological Challenges & Solutions

Q. How to address low yields in silylation reactions of sterically hindered ketones?

Solutions:

  • Catalyst Screening: Test alternative bases (e.g., DMAP) or silylation agents (e.g., TMSOTf) .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency .

Q. What analytical pitfalls arise when characterizing silylated compounds, and how to mitigate them?

Pitfalls & Mitigation:

  • NMR Signal Broadening: Caused by residual moisture. Dry samples rigorously with activated molecular sieves .
  • MS Fragmentation: Trimethylsilyl groups may detach during ionization. Use softer ionization techniques (e.g., ESI vs. EI) .
  • Chromatographic Artifacts: Silica-gel interactions with TMS groups can skew retention times. Use alternative stationary phases (e.g., C18) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.